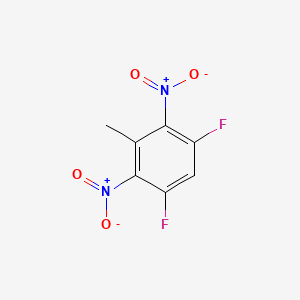
1,5-Difluoro-3-methyl-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-3-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H4F2N2O4. It is a derivative of benzene, characterized by the presence of two fluorine atoms, one methyl group, and two nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 1,5-Difluoro-3-methyl-2,4-dinitrobenzene is an ATP-dependent DNA helicase and a sequence-specific DNA-binding protein . These proteins play a crucial role in DNA replication and transcription, making them important targets for this compound.
Mode of Action
This compound interacts with its targets by binding to the ATP-dependent DNA helicase and the sequence-specific DNA-binding protein . This interaction can potentially disrupt the normal function of these proteins, leading to changes in DNA replication and transcription processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets. For instance, it has been noted that when concentrated in mildly acidic solutions, certain compounds can form long-lived oligomers . Such environmental conditions could potentially influence the action of this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoro-3-methyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving the nitration and fluorination of benzene derivatives. One common method involves the following steps:
Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Fluorination: The nitrobenzene derivative is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-3-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.
Scientific Research Applications
1,5-Difluoro-3-methyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and explosives due to its reactive nature and stability.
Comparison with Similar Compounds
Similar Compounds
1,5-Difluoro-2,4-dinitrobenzene: Similar structure but lacks the methyl group.
1,3-Difluoro-4,6-dinitrobenzene: Different positioning of the fluorine and nitro groups.
2,4-Dinitro-1,5-difluorobenzene: Similar structure but different positioning of the functional groups.
Uniqueness
1,5-Difluoro-3-methyl-2,4-dinitrobenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,5-difluoro-3-methyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O4/c1-3-6(10(12)13)4(8)2-5(9)7(3)11(14)15/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZVGSVQXYJPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B2412152.png)
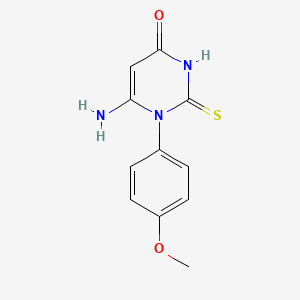

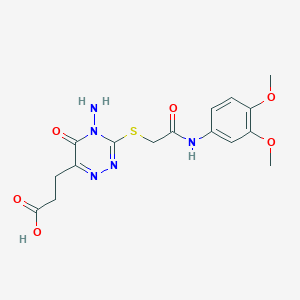

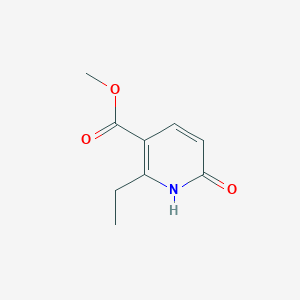
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/new.no-structure.jpg)
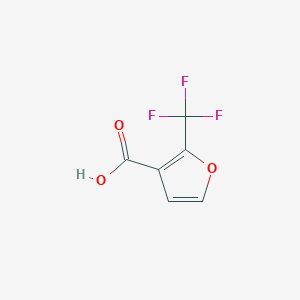
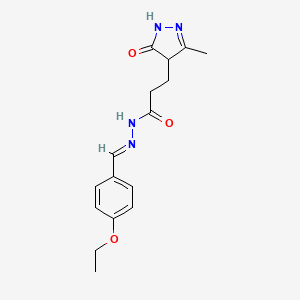
![[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate](/img/structure/B2412163.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2412164.png)
![5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2412166.png)
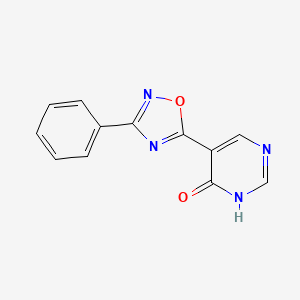
![2-(1,3-Dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2412170.png)
